2-Ethylbutanethioamide
Description
Overview of Thioamide Functional Group Chemistry
The thioamide functional group, with the general structure R¹-C(=S)-NR²R³, is an analogue of the more common amide group where the oxygen atom is replaced by a sulfur atom. wikipedia.org This substitution of sulfur for oxygen imparts unique chemical and physical properties to the molecule. Thioamides are considered versatile building blocks in organic synthesis, particularly in the creation of heterocyclic compounds. tandfonline.comnih.gov The presence of the thiocarbonyl group (C=S) instead of a carbonyl group (C=O) leads to significant changes in the molecule's electronic distribution, which in turn alters its chemical reactivity. Thioamides are generally more reactive towards nucleophiles and electrophiles compared to their amide counterparts. bohrium.com
Historical Context and Evolution of Thioamide Research
The systematic study of thioamides dates back to the 1870s with the development of the first reliable methods for their synthesis, primarily through the reaction of amides with phosphorus sulfides like phosphorus pentasulfide. wikipedia.org This foundational work laid the groundwork for future advancements in thioamide chemistry. Over the decades, research has evolved from basic synthesis and characterization to exploring their diverse applications. Initially viewed as mere structural curiosities, thioamides have gained significant attention for their utility in various fields, including medicinal chemistry and materials science. tandfonline.comresearchgate.net The development of milder and more efficient sulfurization reagents, such as Lawesson's reagent, has further facilitated the synthesis and study of this class of compounds. wikipedia.org
Structural and Electronic Considerations of Thioamides (General Class)
The core of the thioamide group, C(R)(N)(S), is planar. wikipedia.org A key distinction from amides is the longer carbon-sulfur (C=S) bond compared to the carbon-oxygen (C=O) bond in amides. For instance, the C=S bond length in thioacetamide (B46855) is approximately 1.68 Å, while the C-N bond is about 1.31 Å. wikipedia.org This is attributed to the larger van der Waals radius of sulfur (1.85 Å) compared to oxygen (1.40 Å). tandfonline.comnih.gov
The electronic properties of thioamides are also distinct. The lower electronegativity of sulfur (2.58) compared to oxygen (3.44) results in a greater contribution from the polar resonance form in thioamides. nih.gov This leads to a higher rotational barrier around the C-N bond by approximately 5-7 kcal/mol compared to amides, indicating a greater double bond character. nih.gov Thioamides are generally considered stronger hydrogen bond donors but weaker acceptors than their corresponding amides. nih.govnsf.gov They also exhibit a phenomenon known as tautomerism, existing in equilibrium between the thione and thiol forms. researchgate.net
| Feature | Thioamide | Amide |
| General Structure | R-C(=S)-NR'R'' | R-C(=O)-NR'R'' |
| C=X Bond Length | ~1.64 - 1.71 Å | ~1.19 - 1.23 Å |
| C-N Bond Length | ~1.31 Å | Varies |
| H-bond Donor Strength | Stronger | Weaker |
| H-bond Acceptor Strength | Weaker | Stronger |
Academic Research Trajectories for Alkyl Thioamides (e.g., 2-Ethylbutanethioamide)
Research on alkyl thioamides, such as this compound, has been multifaceted, exploring their synthesis, reactivity, and potential applications.
Synthesis: Several methods have been developed for the synthesis of alkyl thioamides. A common approach involves the thionation of the corresponding amide using reagents like Lawesson's reagent. For example, 2-ethylbutanamide (B1267559) can be refluxed with Lawesson's reagent in anhydrous toluene (B28343) to yield this compound. Another method involves the reaction of a nitrile, such as 2-ethylbutyronitrile, with hydrogen sulfide (B99878) gas in pyridine (B92270). More recent, environmentally friendly methods include three-component reactions of alkynes, aliphatic amines, and elemental sulfur. mdpi.com
Reactivity and Applications: Alkyl thioamides serve as valuable intermediates in organic synthesis. The sulfur atom in the thioamide group can be exploited for its nucleophilicity, making these compounds precursors to various heterocyclic structures. wikipedia.org They have been utilized in copper-catalyzed coupling reactions with diazocarbonyl compounds to form enamino esters and enaminones. acs.org
In the realm of medicinal chemistry, the thioamide group is recognized as a bioisostere of the amide bond. mdpi.com This substitution can lead to enhanced chemical stability and improved biological activity. mdpi.com For instance, incorporating thioamides into peptides has been shown to increase their resistance to enzymatic degradation. While specific research on the biological activities of this compound is not extensively detailed in the provided search results, the broader class of thioamides has shown a wide range of pharmacological potential, including anticancer, antimicrobial, and antiviral effects. tandfonline.comnih.gov
Physicochemical Data for this compound:
| Property | Value |
| Molecular Formula | C₆H₁₃NS |
| Molecular Weight | 131.24 g/mol |
| CAS Number | 98278-52-5 |
| IUPAC Name | This compound |
Data sourced from multiple references. fluorochem.co.ukmolbase.comuni.lu
Structure
3D Structure
Properties
IUPAC Name |
2-ethylbutanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS/c1-3-5(4-2)6(7)8/h5H,3-4H2,1-2H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPXMBHQIBIRCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70243543 | |
| Record name | Butyramide, 2-ethylthio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70243543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98278-52-5 | |
| Record name | Butyramide, 2-ethylthio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098278525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyramide, 2-ethylthio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70243543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Thioamide Compounds
Thionation Reactions: Modern Approaches and Mechanistic Insights
Thionation, the conversion of a carbonyl group to a thiocarbonyl group, is the most direct and widely used method for synthesizing thioamides from their corresponding amide precursors. researchgate.net This transformation typically involves the use of a sulfur-transfer reagent.
Phosphorus sulfides have been the cornerstone of thionation chemistry for over a century. wikipedia.org Phosphorus pentasulfide (P₄S₁₀) is the classical reagent, though its use often requires harsh reaction conditions and can be complicated by its low solubility. organic-chemistry.orgtandfonline.com
A significant advancement in this area was the development of Lawesson's Reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide. wikipedia.org This reagent is generally more soluble in organic solvents and reacts under milder conditions compared to P₄S₁₀. organic-chemistry.orgenamine.net The synthesis of 2-Ethylbutanethioamide can be achieved by reacting 2-ethylbutanamide (B1267559) with Lawesson's Reagent. A typical procedure involves refluxing the amide with the reagent in an anhydrous solvent like toluene (B28343), leading to yields between 70-85%.
The mechanism of thionation with Lawesson's Reagent is believed to proceed through the dissociation of the reagent into a reactive dithiophosphine ylide. organic-chemistry.orgnih.gov This intermediate then reacts with the amide carbonyl to form a four-membered thiaoxaphosphetane ring. The driving force of the reaction is the subsequent cycloreversion, which results in the formation of a stable phosphorus-oxygen double bond and the desired thioamide. organic-chemistry.org
Table 1: Thionation of 2-Ethylbutanamide with Lawesson's Reagent
| Reactant | Reagent | Solvent | Conditions | Yield |
| 2-Ethylbutanamide | Lawesson's Reagent (0.6 equiv) | Toluene | Reflux, 6-8 hours | 70-85% |
This table is based on data from a representative procedure and yields can vary.
Elemental sulfur (S₈) serves as an economical and environmentally benign thionating agent. chemistryviews.org The Willgerodt-Kindler reaction is a classic example, typically involving an aryl alkyl ketone, an amine, and elemental sulfur to produce a thioamide. chemrxiv.org Modern variations have expanded the scope of this reaction.
A three-component reaction utilizing an aldehyde, an amine, and elemental sulfur provides a direct route to thioamides. For instance, this compound can be synthesized from 2-ethylbutanal (B1361351). In this method, the aldehyde is reacted with ammonium (B1175870) acetate (B1210297) and elemental sulfur in a deep eutectic solvent (DES), a type of ionic liquid, at a moderate temperature. This approach is notable for being catalyst-free. mdpi.com
Table 2: Synthesis of this compound using Elemental Sulfur
| Aldehyde | Amine Source | Sulfur Source | Solvent/Conditions |
| 2-Ethylbutanal | Ammonium Acetate | Elemental Sulfur | DES, 60°C, 8 hours |
This table outlines the components for a catalyst-free synthesis of this compound.
Beyond phosphorus sulfides and elemental sulfur, a variety of other reagents have been developed for thioamide synthesis. researchgate.net Hydrogen sulfide (B99878) can be used to convert nitriles to thioamides, a reaction that can be catalyzed or promoted by various bases. wikipedia.orggoogle.com For example, aromatic nitriles can be efficiently converted to their corresponding thioamides using sodium hydrogen sulfide in the presence of magnesium chloride. researchgate.net
Thiourea has also been employed as a sulfur source for the thionation of amides and esters under solvothermal conditions, offering a rapid and high-yielding method. researchgate.net Another approach involves the use of ammonium phosphorodithioate, which has been shown to be an efficient thionating reagent for converting amides to thioamides in high yields. organic-chemistry.org
Elemental Sulfur as a Thionating Agent
Transition-Metal-Catalyzed and Metal-Free Synthetic Strategies
In addition to classical thionation, newer methods involving transition-metal catalysis and metal-free approaches have emerged, offering novel pathways to thioamides.
Nickel catalysis has provided efficient methods for forming carbon-sulfur bonds in thioamides. One innovative one-pot strategy involves the nickel-catalyzed coupling of thiocarbamoyl fluorides with boronic acids. chemistryviews.orgresearchgate.net In this process, the thiocarbamoyl fluoride (B91410) is generated in situ from an amine and then coupled with the boronic acid using a nickel catalyst, such as one paired with a tricyclohexylphosphine (B42057) (PCy₃) ligand. chemistryviews.org This method is notable for its mild conditions and broad substrate tolerance. chemistryviews.orgresearchgate.net
Another nickel-catalyzed approach is the C-alkylation of thioacetamides with primary alcohols. rsc.org This reaction proceeds via a hydrogen autotransfer strategy, where a simple nickel catalyst enables the selective monoalkylation of the thioamide. rsc.org
Decarboxylative reactions represent a powerful strategy for forming carbon-heteroatom bonds, using readily available carboxylic acids as starting materials. acs.orgacs.org A notable metal-free approach for thioamide synthesis is the three-component reaction of arylacetic or cinnamic acids, amines, and elemental sulfur. acs.orgacs.orgorganic-chemistry.org This reaction proceeds without the need for a transition metal catalyst or an external oxidant, making it an attractive and environmentally friendly option. mdpi.comorganic-chemistry.org The reaction is typically performed under solvent-free conditions at elevated temperatures, providing good yields of the desired thioamides. organic-chemistry.org While this method has been demonstrated for arylacetic and cinnamic acids, the principle of decarboxylative thioamidation represents a significant advancement in the field. acs.orgacs.org
Multi-component Reactions for Thioamide Scaffolds
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single, one-pot operation to form a single product. chemistryforsustainability.org These reactions are advantageous for their sustainability, offering good yields, a broad substrate scope, reduced reaction times, and minimization of chemical waste. chemistryforsustainability.org
Sulfur-mediated MCRs have emerged as a powerful tool for accessing thioamides. chemistryforsustainability.org Utilizing elemental sulfur, an abundant and benign resource, these reactions provide a direct pathway to various thioamide structures under milder conditions than traditional methods. chemistryforsustainability.org One prominent example is the three-component reaction of styrenes, amines, and elemental sulfur, which can be controlled by the choice of base to selectively yield either 2-phenylethanethioamides or benzothioamides. acs.org
A significant advancement in this field is the development of visible-light-driven MCRs. These methods use light to initiate a radical thiocarbamoylation process, employing inexpensive and readily available carbon disulfide as the thiocarbonyl source. nih.govresearcher.life This approach allows for the facile assembly of structurally diverse amines with non-nucleophilic carbon partners to produce both linear thioamides and cyclic thiolactams. nih.gov
The Ugi reaction, a cornerstone of MCR chemistry, has been adapted for thioamide synthesis. In its thio-variant, a thioacid replaces the carboxylic acid component. nih.gov A reductive Ugi-type reaction, enabled by iridium catalysis, can convert stable tertiary amides into α-amino thioamide derivatives by reacting them with an isocyanide and thioacetic acid. nih.govresearchgate.net This method is notable for its application in the late-stage functionalization of complex molecules. nih.gov
Table 1: Example of a Reductive Ugi-Type Reaction for Thioamide Synthesis
| Reactant 1 (Amide) | Reactant 2 (Isocyanide) | Reactant 3 (Thioacid) | Catalyst System | Product Type | Reference |
| Tertiary Amide | tert-Butyl Isocyanide | Thioacetic Acid (CH₃COSH) | IrCl(CO)(PPh₃)₂ / TMDS | α-Amino Thioamide | researchgate.net, nih.gov |
Willgerodt-Kindler Reaction and its Modern Adaptations
The Willgerodt-Kindler reaction is a classic and robust method for preparing thioamides. chemrxiv.org The reaction traditionally involves heating an aryl alkyl ketone with elemental sulfur and a secondary amine, such as morpholine. researchgate.net This process results in the oxidation of the terminal methyl or methylene (B1212753) group and the migration of the carbonyl function along the carbon chain to form a terminal thioamide. researchgate.netorganic-chemistry.org
Modern adaptations have significantly improved the practicality and environmental footprint of this reaction. nih.gov The use of microwave-assisted heating, for instance, dramatically reduces reaction times from hours to minutes and can improve yields. organic-chemistry.orgnih.gov Research has also led to the development of catalyst-free and solvent-free versions of the Willgerodt-Kindler reaction, enhancing its green chemistry credentials. mdpi.com
A notable application of this reaction is the direct synthesis of This compound . In a modern adaptation, 2-ethylbutanal is reacted with ammonium acetate and elemental sulfur in a deep eutectic solvent (DES). This procedure provides the target compound with good purity and yield.
Table 2: Willgerodt-Kindler Synthesis of this compound
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Yield | Purity | Reference |
| 2-Ethylbutanal | Ammonium Acetate | Elemental Sulfur | DES, 60°C, 8 hours | This compound | 68% | 94% |
The substrate scope of the Willgerodt-Kindler reaction has been expanded beyond ketones to include aldehydes, alkenes, and carboxylic acids, making it a versatile tool in thioamide synthesis. chemrxiv.org
Stereoselective Synthesis and Chiral Thioamide Formation
The synthesis of chiral thioamides is of significant interest due to their potential applications in medicinal chemistry and as building blocks for complex molecules. acs.orgnih.gov A key challenge in this area is controlling the stereochemistry at the α-carbon, which is prone to racemization, particularly during peptide synthesis, due to the lower pKa of the α-proton in thionated amino acids compared to their oxoamide (B1213200) counterparts. researchgate.net
A significant breakthrough has been the development of the diastereoselective thio-Ugi reaction. acs.orgnih.gov By employing a chiral amine, such as (R)-α-methylbenzylamine, this MCR produces thioamides as a mixture of diastereomers, from which the major isomer can often be isolated. acs.orgnih.gov Interestingly, the stereochemical outcome of the thio-Ugi reaction can be opposite to that of the conventional Ugi reaction under similar reaction conditions. acs.org
Table 3: Example of a Diastereoselective Thio-Ugi Reaction
| Aldehyde | Chiral Amine | Isocyanide | Thioacid | Result | Reference |
| Benzaldehyde | (R)-α-Methylbenzylamine | Cyclohexyl Isocyanide | Thioacetic Acid | Formation of two diastereomeric thioamides | acs.org, nih.gov |
To prevent epimerization during the synthesis of thioamide-containing peptides, specific strategies have been developed. One such method involves the use of copper(II) chloride, which is believed to form a chelate with the imine intermediate, thereby fixing its geometry and preventing racemization during the subsequent reaction steps. chemrxiv.orgmdpi.com
Late-Stage Functionalization and Site-Specific Thioamide Incorporation
Late-stage functionalization (LSF) refers to the introduction of chemical groups into a complex molecule, such as a drug candidate or natural product, in the final stages of its synthesis. The site-specific incorporation of a thioamide group in place of an amide bond is a valuable LSF strategy used to modulate the biological activity and metabolic stability of peptides and other bioactive molecules. chemrxiv.orgmdpi.com
Several modern methods have been developed to achieve this transformation with high chemo- and regioselectivity. One innovative approach uses readily available nitroalkanes as thioacylating agents. In the presence of elemental sulfur and sodium sulfide, nitroalkanes react with amines to form thioamides. nih.gov This method is mild and efficient, allowing for the controlled, site-specific thioamidation of multifunctional peptides without causing epimerization of existing chiral centers. nih.gov
Another strategy involves the direct thionation of amides using reagents like Lawesson's reagent or phosphorus pentasulfide. While effective, these classic methods have been refined for LSF applications. For example, the direct thionation of 2-ethylbutanamide with Lawesson's reagent in refluxing toluene provides a direct route to This compound with yields ranging from 70-85%.
Palladium-catalyzed C-H functionalization has also been harnessed for the late-stage modification of peptides, directed by removable groups inserted into the peptide backbone. unimelb.edu.au Furthermore, methods for the defluorinative functionalization of trifluoromethylarenes have been developed to produce thioamides in a one-pot synthesis, offering another pathway for LSF. diva-portal.org
Table 4: Overview of Late-Stage Thioamide Incorporation Strategies
| Strategy | Key Reagents | Substrate | Key Features | Reference |
| Thioacylation via Nitroalkanes | Nitroalkane, Amine, S₈, Na₂S | Peptides, Amines | Mild, chemoselective, stereochemically robust, avoids protecting groups. | nih.gov |
| Direct Thionation | Lawesson's Reagent, P₄S₁₀ | Amides | Direct conversion of amide to thioamide; applicable to complex molecules. | , chemrxiv.org |
| Defluorinative Functionalization | Trifluoromethylarenes, Sulfur source | Aromatic Compounds | One-pot synthesis from readily available starting materials. | diva-portal.org |
Chemical Reactivity and Mechanistic Investigations of Thioamide Compounds
Nucleophilic and Electrophilic Reactivity of the Thiocarbonyl Moiety
The thiocarbonyl group in thioamides is central to their distinct reactivity profile, which differs significantly from that of the carbonyl group in amides. The replacement of the highly electronegative oxygen atom with the less electronegative and more polarizable sulfur atom alters the electronic distribution within the C=S bond. nih.gov This results in a weaker C=S double bond compared to a C=O bond (approximately 130 kcal/mol vs. 170 kcal/mol), making thioamides more reactive. nih.gov
Thioamides exhibit dual reactivity. The thiocarbonyl carbon is an electrophilic center, susceptible to attack by nucleophiles. However, compared to the carbonyl carbon in amides, this electrophilicity is somewhat reduced due to the electronic properties of sulfur. nih.gov Conversely, the sulfur atom, with its available lone pairs, acts as a nucleophilic and basic center, readily reacting with electrophiles. nih.govresearchgate.net This nucleophilicity is also evident in its ability to form coordination complexes with metals. nsf.gov
The reactivity of thioamides is further influenced by resonance stabilization, denoted as nN→π*C=S, which is even more significant than the corresponding resonance in amides. This increased resonance contributes to a higher rotational barrier around the N–C(S) bond compared to the N–C(O) bond in amides. nsf.gov The oxidation potential of a model thioamide is considerably lower than its amide counterpart (1.21 eV vs. 3.29 eV), highlighting its greater susceptibility to oxidation. nih.gov
| Property | Amides (R-CO-NR₂) | Thioamides (R-CS-NR₂) | Reference |
|---|---|---|---|
| C=X Bond Energy | ~170 kcal/mol | ~130 kcal/mol | nih.gov |
| C=X Bond Length (H-CX-NH₂) | 1.19 Å | 1.64 Å | nih.gov |
| 13C NMR Shift (Carbonyl/Thiocarbonyl) | 160–180 ppm | 200–210 ppm | nih.gov |
| N-C(X) Rotational Barrier | Lower | Higher (by ~5-7 kcal/mol) | nsf.gov |
| Oxidation Potential | 3.29 eV | 1.21 eV | nih.gov |
N–C(S) Bond Activation and Transacylation Reactions
Direct transformation of the highly stabilized thioamide bond has historically been a significant challenge for synthetic chemists. nsf.gov A key breakthrough in this area has been the development of methods for the activation of the N–C(S) bond, enabling reactions such as transacylation, where the amine portion of the thioamide is exchanged. nih.govnih.gov This transformation allows for the conversion of one thioamide into another (R–C(S)–NR¹R² → R–C(S)–NR³R⁴), a process of fundamental importance in functional group interconversions. nih.gov
A powerful and broadly applicable strategy for activating the N–C(S) bond is through ground-state destabilization. rsc.orgresearchgate.netnih.gov This approach aims to weaken the strong nN→π*C=S resonance that contributes to the stability and inertness of the thioamide linkage. nsf.govnih.gov
A highly successful implementation of this strategy involves the site-selective N-acylation of primary and secondary thioamides, most commonly with a tert-butoxycarbonyl (Boc) group. nih.govrsc.org The reaction of a primary or secondary thioamide with Boc-anhydride (Boc₂O) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) leads to the formation of N-mono-Boc or N,N-di-Boc thioamides. rsc.orgrsc.org This N-activation has several key effects:
It electronically deactivates the nitrogen atom, reducing its ability to donate its lone pair into the C=S π-system. rsc.org
This disruption of the amidic resonance "destabilizes" the ground state of the thioamide. researchgate.netnih.gov
Consequently, the N–C(S) bond is weakened, and the thiocarbonyl carbon becomes more electrophilic and susceptible to nucleophilic attack. rsc.orgrsc.org
This ground-state destabilization kinetically facilitates the addition of a nucleophile (such as an amine in transamidation) to the thiocarbonyl group, leading to a tetrahedral intermediate whose subsequent collapse is thermodynamically favored. rsc.orgnih.govrsc.org This concept has enabled previously elusive transformations of thioamides under remarkably mild, often room-temperature, conditions. nih.govnsf.gov
| Thioamide Type | Activating Reagent | Activated Species | Resulting Reactivity | Reference |
|---|---|---|---|---|
| Primary (R-CS-NH₂) | Boc₂O (2.5 equiv), DMAP | N,N-Boc₂-thioamide | Enables transamidation and esterification | rsc.orgresearchgate.net |
| Secondary (R-CS-NHR') | Boc₂O (1.1 equiv), DMAP | N-mono-Boc-thioamide | Enables transamidation with nucleophilic amines | nih.govrsc.org |
A major advantage of ground-state-destabilization strategies is the high degree of chemoselectivity and site-selectivity they afford. The N-Boc activation protocol for transamidation is highly selective for the thioamide functional group, even in the presence of other reactive moieties. nih.gov This method demonstrates broad functional group tolerance, leaving sensitive groups such as halides, esters, and heterocycles intact. nih.govrsc.org
The choice of reagents can also lead to divergent reaction pathways from the same thioamide starting material. For instance, the reaction of thioamides with specifically designed iodonium (B1229267) ylides can produce either enaminones or thiazoles depending on the structure of the ylide. nih.gov Density functional theory (DFT) calculations have suggested that non-covalent interactions, such as halogen bonding between the thioamide and the iodonium ylide, play a crucial role in controlling this chemoselectivity. nih.govresearchgate.net Similarly, copper-catalyzed intramolecular reactions of α-trisubstituted thioamides can be controlled to achieve fully chemoselective S-arylation over N-arylation, leading to the synthesis of novel 2-iminobenzothiolanes. acs.org This selectivity is attributed to the higher nucleophilicity of the sulfur center and the formation of a copper(I)thiolate intermediate. acs.org
Ground-State-Destabilization Strategies for Thioamide Activation
Transformations Involving Sulfur Atom Manipulation
The sulfur atom is a primary locus of reactivity in the thioamide group, participating in a variety of transformations including its complete removal (desulfurization) or additions of electrophiles.
Desulfurization reactions transform the thioamide group into other functionalities, most commonly amides or amines. These reactions are valuable for converting a robust thioamide, often used as a stable intermediate, back into a more common functional group.
A variety of reagents have been developed for this purpose:
To Amides: An efficient and environmentally friendly method for converting thioamides to their corresponding amides involves the use of a hydrogen peroxide/zirconium(IV) chloride (H₂O₂/ZrCl₄) system. organic-chemistry.orgthieme-connect.com This reaction proceeds rapidly at room temperature in solvents like ethanol, shows high chemoselectivity, and tolerates functional groups like nitro, methoxy, and halides. organic-chemistry.org The proposed mechanism involves the activation of H₂O₂ by ZrCl₄ to form a more electrophilic oxygen species that facilitates sulfur extrusion. thieme-connect.com
To Amines: Catalytic methods have been developed for the complete reduction of the thioamide group to an amine. This involves the cleavage of the C=S bond. A ruthenium-NHC complex appended with a Lewis acid has been shown to catalyze the desulfurative hydrogenation of thioamides to amines using phenylsilane (B129415) as a reductant. rsc.org More recently, the first manganese-catalyzed hydrogenative desulfurization of thioamides was reported, which uses MnBr(CO)₅ and exhibits excellent selectivity for C=S bond cleavage while tolerating a wide array of reducible functional groups like nitriles, ketones, and olefins. nih.gov Transition-metal-free methods using reagents like dimethylaminoborane (B1631071) have also been developed. researchgate.net
| Reagent/Catalyst System | Product | Key Features | Reference |
|---|---|---|---|
| H₂O₂ / ZrCl₄ | Amide | Fast, mild, high yield, chemoselective | organic-chemistry.orgthieme-connect.com |
| Ru-NHC complex / PhSiH₃ | Amine | Catalytic, selective hydrogenation | rsc.org |
| MnBr(CO)₅ / NEt₃ / CuBr / H₂ | Amine or Imine | Earth-abundant metal catalyst, high chemoselectivity | nih.gov |
| B(C₆F₅)₃ / PhSiH₃ | Amine | Transition-metal-free, selective C=S cleavage | researchgate.net |
The nucleophilic sulfur atom of the thioamide group is a primary site for attack by electrophiles. nih.govrsc.org The regioselectivity of this attack—whether it occurs at the sulfur or nitrogen atom—is a subject of mechanistic interest and can often be controlled by the reaction conditions and the nature of the electrophile. mdpi.com
In many cases, the reaction of a thioamide with an electrophile, such as an alkyl halide, results in preferential attack at the sulfur atom to form a thioimidate ester (S-alkylation). mdpi.com This outcome is often under kinetic control, as theoretical studies indicate a higher HOMO coefficient and partial charge on the sulfur atom compared to the nitrogen. mdpi.com
However, the situation can be more complex with acylating agents. The reaction of a thioamide with an acyl halide may initially form an S-acyl derivative under kinetic control. This intermediate can then undergo a transacylation reaction, where the acyl group migrates from the sulfur to the nitrogen atom, to yield the more thermodynamically stable N-acylthioamide. mdpi.com This S-to-N acyl transfer highlights the dynamic nature of these reactions and the possibility of accessing different products by tuning the reaction parameters.
Desulfurization Reactions
Role as Key Intermediates in Complex Organic Transformations
Thioamides, including 2-Ethylbutanethioamide, are recognized for their utility as versatile intermediates in the synthesis of more complex molecular structures, particularly sulfur-containing heterocyclic compounds. Current time information in Bangalore, IN. The unique electronic properties of the thiocarbonyl group (C=S), which features a larger and more polarizable sulfur atom compared to the oxygen in an amide, confer distinct reactivity patterns that are exploited in organic synthesis. Current time information in Bangalore, IN.
One of the most significant applications of primary thioamides like this compound is in the construction of thiazole (B1198619) rings. The Hantzsch thiazole synthesis, a classic and widely used method, involves the condensation reaction between a thioamide and an α-haloketone. pharmaguideline.comwikipedia.org In this reaction, the nucleophilic sulfur atom of the thioamide attacks the electrophilic carbon bearing the halogen in the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. mdpi.com For this compound, this reaction provides a direct route to 2-(1-ethylpropyl)thiazole derivatives, which can be further functionalized.
The general mechanism for this transformation is initiated by the attack of the thioamide sulfur on the α-carbon of the ketone, displacing the halide. The resulting intermediate then undergoes cyclization via the attack of the nitrogen atom on the ketone's carbonyl carbon, followed by elimination of a water molecule to form the stable, aromatic thiazole ring. pharmaguideline.commdpi.com
Thioamides are also key precursors for other heterocyclic systems, such as 1,3,4-thiadiazoles. sbq.org.brekb.eg For instance, the cyclization of thiosemicarbazide (B42300) derivatives, which can be prepared from thioamides, is a common route to 2-amino-1,3,4-thiadiazoles. sbq.org.br These transformations underscore the role of the thioamide functional group as a reliable and essential building block in synthetic organic chemistry for accessing a diverse range of heterocyclic scaffolds. researchgate.net
| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Significance |
|---|---|---|---|---|
| Thioamide (e.g., this compound) | α-Haloketone (e.g., Chloroacetone) | Substituted Thiazole | Reflux in a solvent like ethanol | Forms a stable, five-membered aromatic heterocycle. pharmaguideline.comwikipedia.orgmedcraveonline.com |
Isomerization Phenomena: Cis-Trans Conformational Dynamics
The thioamide functional group exhibits significant rotational restriction around the carbon-nitrogen (C–N) bond, a phenomenon analogous to that observed in amides. This restricted rotation is a consequence of the delocalization of the nitrogen lone pair of electrons into the thiocarbonyl π-system, which imparts partial double-bond character to the C–N bond. nih.gov This structural feature gives rise to the existence of geometric isomers, specifically cis and trans conformers (also referred to as Z and E isomers, respectively). rsc.orgacs.org
For a primary thioamide such as this compound, two planar conformers are possible, distinguished by the orientation of the alkyl group (R=2-ethylbutyl) relative to the sulfur atom across the C-N bond. The interconversion between these cis and trans isomers is a dynamic process, but it is slow on the NMR timescale at room temperature due to a substantial rotational energy barrier. koreascience.krnih.gov This allows for the potential observation and characterization of both distinct isomeric forms using spectroscopic methods like Nuclear Magnetic Resonance (NMR). acs.orgnih.gov
The equilibrium between the cis and trans isomers can be influenced by steric interactions between the substituents on the thioacyl carbon and the nitrogen atom, as well as by solvent effects. rsc.orgnih.govrsc.org In general, for N-alkyl thioamides, the trans isomer is often exclusively formed due to steric hindrance, whereas primary thioamides can exist as a mixture. uni-mainz.de Computational studies have shown that the relative stability of the isomers and the energy barrier for their interconversion are sensitive to the steric bulk and electronic properties of the substituents. rsc.org
| Compound | Functional Group | Calculated Rotational Barrier (kJ/mol) | Reference |
|---|---|---|---|
| Thioacetamide | Thioamide | 72.26 | koreascience.krresearchgate.net |
| Acetamide | Amide | 58.19 | koreascience.krresearchgate.net |
Computational and Theoretical Chemistry of Thioamide Systems
Quantum Chemical Calculations on Electronic Structure and Bonding
Quantum chemical calculations are fundamental to elucidating the electronic makeup of molecules. unipd.itnih.gov For thioamides, these calculations reveal a unique set of properties stemming from the replacement of the carbonyl oxygen with a sulfur atom. wikipedia.org
HOMO-LUMO Energy Analysis and Orbital Interactions
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. nih.gov In thioamides, the HOMO is generally higher in energy and the LUMO is lower in energy compared to their corresponding amides. chalcogen.ro This smaller HOMO-LUMO gap indicates that thioamides are typically more reactive and less kinetically stable. mdpi.com
The HOMO is often associated with the electron-donating ability of a molecule, while the LUMO relates to its electron-accepting capacity. nih.gov For many thioamides, the HOMO is localized to a significant extent on the sulfur atom, making it a primary site for electrophilic attack. nih.gov The HOMO-LUMO energy gap is a critical parameter in predicting chemical reactivity; a smaller gap suggests higher polarizability and a greater propensity to engage in chemical reactions. nih.gov Studies on various N-heterocyclic thioamides have shown that compounds with lower HOMO-LUMO energy gaps (around 9-10.5 eV) tend to exhibit higher biological activity, suggesting their enhanced ability to interact with biological targets. nih.gov
The interaction between the frontier orbitals dictates the nature of electronic transitions, such as the π-π* transition. nih.gov The precise energies of these orbitals, and thus the HOMO-LUMO gap, can be influenced by the solvent environment, with polar solvents often leading to a larger gap and increased stability against electron transfer. researchgate.net
| Thioamide Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method |
|---|---|---|---|---|
| Thioformamide (B92385) | - | - | - | - |
| N-methylthioacetamide | - | - | - | - |
| Thiobenzamide | - | - | - | - |
| N-pyrazolthioamide derivative (most active) | - | 0.49 | 9.41 | DFT |
Charge Density Distribution and Bond Polarity
The replacement of oxygen with the less electronegative sulfur atom significantly alters the charge distribution within the thioamide functional group. The C=S bond is less polar than the C=O bond in amides. msu.edu This difference in polarity affects the molecule's dipole moment and its interactions with other molecules. pressbooks.publibretexts.org
N-H Acidity and Hydrogen Bonding Characteristics
The N-H protons of primary and secondary thioamides exhibit acidic properties. researchgate.net The acidity of the N-H bond is influenced by the electron-withdrawing nature of the thiocarbonyl group and any substituents on the molecule. researchgate.net An increase in the electron-withdrawing character of substituents tends to make the N-H proton more acidic and, consequently, a stronger hydrogen bond donor. researchgate.net
Thioamides are also effective hydrogen bond acceptors, with the sulfur atom participating in hydrogen bonds. nih.gov While initially thought to be weak due to the lower electronegativity of sulfur compared to oxygen, studies have shown that the amide-N-H···S=C hydrogen bond can be quite strong, with an estimated enthalpy of around -30 kJ/mol in certain environments. nih.govwikipedia.org This makes the thioamide group a significant player in the structure and dynamics of molecules like thiopeptides. nih.gov The ability of the thioamide sulfur to accept hydrogen bonds is crucial in various chemical and biological contexts, including its role in the transmembrane transport of anions. mdpi.com
Conformational Analysis and Rotational Barriers
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.commaricopa.edunobelprize.org For thioamides, a key conformational feature is the rotation around the C-N bond, which has significant double bond character. scribd.com This results in a substantial rotational barrier, leading to the existence of distinct cis and trans conformers. nih.gov
The rotational barriers in thioamides are generally higher than in their corresponding amides. nih.gov This is attributed to a greater degree of charge transfer from the nitrogen to the sulfur atom, which enhances the double bond character of the C-N bond. The energy difference between the cis and trans conformers, as well as the height of the rotational barrier, can be significantly influenced by the steric and electronic nature of the substituents on the carbon and nitrogen atoms. rsc.org For a molecule like 2-ethylbutanethioamide, the ethyl group at the α-carbon and the hydrogens on the nitrogen will influence the relative stability of its conformers.
Computational methods, particularly DFT, are used to calculate the energies of these different conformations and the transition states that separate them, thereby providing values for the rotational barriers. nih.gov These calculations often align well with experimental data obtained from techniques like dynamic NMR spectroscopy. nih.gov
| Compound | Rotational Barrier (kcal/mol) | Computational Method |
|---|---|---|
| N-Benzhydrylformamide | 20-23 | DFT (M06-2X/6-311+G) |
| N-Methyl-N-benzhydrylformamide | 20-23 | DFT (M06-2X/6-311+G) |
| Thioacetanilides (para-substituted) | Higher than acetanilides | Not specified |
Mechanistic Pathways and Transition State Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational tool for investigating reaction mechanisms. d-nb.infobeilstein-journals.orgrsc.orgpku.edu.cn It allows for the calculation of the potential energy surface of a reaction, including the structures and energies of reactants, products, intermediates, and transition states. nih.govrsc.org This information is crucial for understanding the feasibility of a proposed reaction pathway and for predicting reaction outcomes, such as regioselectivity and stereoselectivity. mdpi.com
For reactions involving thioamides, DFT studies have been employed to elucidate mechanisms in various contexts, from their formation in the interstellar medium to their role in complex organic transformations. wikipedia.org For instance, DFT calculations have been used to map out the free energy profile for the transamidation of thioamides, identifying the rate-determining step and key intermediates. nih.gov In another example, the mechanism of the [3+3] annulation of 2-bromoenals with thioamides, catalyzed by N-heterocyclic carbenes, was detailed using DFT, which successfully predicted the observed stereoselectivity. mdpi.com
A DFT study on the ring-opening of thiazoles to form thioamides highlighted how substituents can influence the reaction pathway, providing insights that are valuable for drug design and toxicity prediction. maricopa.edu For a molecule like this compound, DFT could be used to model its reactions, such as hydrolysis or reactions at the sulfur atom, by calculating the energy barriers and identifying the most favorable mechanistic pathways. nih.gov
Predictive Chemistry and Rational Design of Thioamide Derivatives
Predictive chemistry leverages computational models to forecast the properties and behavior of new or hypothetical molecules, thereby guiding the rational design of compounds with desired characteristics. rsc.orgnih.govmdpi.com This approach is becoming increasingly important in fields like drug discovery and materials science. nih.gov
In the context of thioamides, predictive models can be used to design derivatives with specific properties. For example, by understanding the relationship between substituent effects and conformational preferences, it is possible to design thioamides that favor a particular cis or trans conformation. rsc.org DFT calculations combined with multilinear regression analysis have been used to create models that predict the energy barriers for cis-trans isomerization and the relative stability of the isomers based on the steric and electronic properties of the substituents. rsc.org
This predictive power allows chemists to virtually screen a large number of potential thioamide derivatives and select the most promising candidates for synthesis, saving significant time and resources. nih.gov For this compound, this approach could be used to design derivatives with, for example, enhanced biological activity or improved stability by modifying the alkyl chain or substituting the N-H protons. The goal is to establish a clear structure-property relationship that can be exploited for the targeted design of new functional molecules. rsc.org
Tautomeric Forms and Energetic Stability
The phenomenon of tautomerism is a fundamental aspect of the structural chemistry of thioamides. For this compound, this manifests as a prototropic tautomerism, specifically a thione-thiol equilibrium. This equilibrium involves the migration of a proton from the nitrogen atom to the sulfur atom, resulting in two distinct tautomeric forms: the thione form and the thiol (or imidothiol) form.
Thione Form: Characterized by a carbon-sulfur double bond (C=S) and a nitrogen-hydrogen single bond (N-H).
Thiol Form: Characterized by a carbon-nitrogen double bond (C=N) and a sulfur-hydrogen single bond (S-H).
Computational and theoretical chemistry provides essential insights into the relative stability of these two forms. While specific experimental or computational studies on this compound are not extensively documented, a wealth of research on simpler aliphatic thioamides, such as thioacetamide (B46855), offers a strong basis for understanding its behavior. scispace.comacs.orgnih.gov
Research Findings
Quantum chemical calculations, including Density Functional Theory (DFT) and post-Hartree-Fock methods, have been widely employed to determine the geometries and relative energies of thioamide tautomers. nih.govresearchgate.net These studies consistently demonstrate that for simple aliphatic thioamides, the thione tautomer is substantially more stable than the corresponding thiol tautomer in the gas phase and in various solvents. scispace.comnih.govnih.gov
For instance, computational studies on thioacetamide (CH₃CSNH₂), a close structural analogue to this compound, have quantified this energy difference. The calculated energy difference between the thione and thiol forms of thioacetamide is reported to be approximately 39.1 kJ/mol, with the thione form being the more stable species. sci-hub.ru Similarly, experimental measurements using the basicity method determined the pKT for thioacetamide to be -8.6, which indicates a strong predominance of the thione form in solution. scispace.com For thiourea, another related compound, the thiol tautomer was calculated to be higher in energy by 62.5 kJ/mol. researchgate.net
The significant energetic preference for the thione form is a general characteristic of simple thioamides. researchgate.net The substitution of methyl groups with the ethyl and sec-butyl groups in this compound does not introduce electronic effects that would be expected to reverse this trend. Therefore, it can be reliably inferred that this compound exists predominantly in its thione form under standard conditions. The energy barrier for the ground-state thione → thiol conversion is typically high, preventing spontaneous isomerization at low temperatures. acs.orgresearchgate.net
The following interactive data table summarizes the expected energetic relationship between the tautomeric forms of this compound, based on data from analogous compounds.
Table 1. Calculated Relative Energetic Stability of Thioamide Tautomers.
| Tautomeric Form | Structure | Relative Energy (kJ/mol) | Relative Stability |
|---|---|---|---|
| This compound (Thione form) | CH₃CH₂CH(CH₂CH₃)C(=S)NH₂ | 0.0 | Most Stable |
| (Z)-2-Ethylbutaneimidothioic acid (Thiol form) | CH₃CH₂CH(CH₂CH₃)C(=NH)SH | ~39 | Less Stable |
Note: The relative energy for the thiol form is an approximate value based on computational data for thioacetamide, a representative simple aliphatic thioamide. sci-hub.ru This value serves to illustrate the significant stability of the thione tautomer.
Advanced Spectroscopic Characterization Methodologies for Thioamide Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationscispace.comnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the detailed molecular structure of thioamides in solution. nih.gov The technique provides information on the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C, allowing for the comprehensive structural assignment of 2-Ethylbutanethioamide. scispace.com A critical aspect of thioamide chemistry explored by NMR is the hindered rotation around the C-N bond, which arises from its partial double-bond character. nih.gov
One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the number and types of protons and carbons in this compound.
In the ¹H NMR spectrum, distinct signals are expected for the protons of the two ethyl groups and the thioamide (-CSNH₂) moiety. The chemical shifts are influenced by the electron-withdrawing and anisotropic effects of the thiocarbonyl group. The two protons on the nitrogen atom are expected to appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration.
The ¹³C NMR spectrum is particularly informative for characterizing the thioamide functional group. The thiocarbonyl carbon (C=S) gives a characteristic signal in the downfield region of the spectrum, typically between 200 and 210 ppm, which is significantly different from the carbonyl carbon of a corresponding amide. nih.gov The chemical shifts for the aliphatic carbons can be predicted based on substituent effects.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on typical shifts for analogous aliphatic thioamides. Actual values may vary based on solvent and experimental conditions.)
¹H NMR| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃ (ethyl) | 0.8 - 1.0 | Triplet |
| CH₂ (ethyl) | 1.4 - 1.7 | Multiplet |
| CH (methine) | 2.2 - 2.5 | Multiplet |
¹³C NMR
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=S (thiocarbonyl) | 205 - 210 |
| CH (methine) | 45 - 55 |
| CH₂ (ethyl) | 25 - 35 |
| CH₃ (ethyl) | 10 - 15 |
This interactive table summarizes the predicted NMR spectral data for this compound.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and for probing the molecule's connectivity and spatial arrangement. nih.govwikipedia.org
Correlation Spectroscopy (COSY): This homonuclear technique identifies proton-proton (¹H-¹H) spin-spin couplings. numberanalytics.comlongdom.org For this compound, COSY spectra would show cross-peaks between the methine proton and the protons of the adjacent methylene (B1212753) groups, confirming the connectivity of the ethylbutane backbone. longdom.org
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons with their directly attached carbon atoms. wikipedia.orgfiveable.me This experiment is crucial for assigning the carbon signals of the aliphatic chain by linking them to their corresponding, more easily assigned proton signals. fiveable.me
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. numberanalytics.com This is especially relevant for studying the conformation around the partially rigid C-N bond of the thioamide group. wikipedia.org
The C-N bond in thioamides has a significant barrier to rotation, a phenomenon that can be studied using dynamic NMR (DNMR) spectroscopy. nih.govcdnsciencepub.com This restricted rotation can lead to the observation of distinct signals for atoms or groups attached to the nitrogen, especially at lower temperatures. researchgate.net
The polarity of the solvent has a pronounced effect on this rotational barrier. nih.gov Polar solvents tend to stabilize the charge-separated resonance contributor of the thioamide group, which increases the double-bond character of the C-N bond and thus raises the energy barrier to rotation. nih.govacs.org This effect can be quantified by measuring the coalescence temperature of the relevant NMR signals in different solvents. nih.gov Studies on simple thioamides like N,N-dimethylthioformamide have shown that the rotational barrier is larger in more polar solvents. nih.gov
Two-Dimensional NMR Techniques for Connectivity and Conformation
Infrared (IR) and Raman Spectroscopy for Vibrational Analysisresearchgate.netwikipedia.org
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The spectra provide a fingerprint of the functional groups present, with the thioamide group exhibiting several characteristic bands. ias.ac.inacs.org The analysis is often supported by theoretical calculations, such as Density Functional Theory (DFT), to assign the observed vibrational frequencies. researchgate.netnih.gov
Key vibrational modes for this compound include:
N-H Stretching: Primary thioamides show two bands in the 3300-3100 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the N-H bonds.
C-H Stretching: Aliphatic C-H stretching vibrations appear in the 3000-2850 cm⁻¹ range.
Thioamide Bands: The thioamide group is characterized by several mixed vibrations, often referred to as "thioamide bands," which have contributions from C-N stretching, N-H bending, and C=S stretching. The C=S stretching vibration itself is typically found in the 1120 (±20) cm⁻¹ region, but it is often strongly coupled with other vibrations, making its assignment complex. nih.govias.ac.in
Table 2: Characteristic Infrared Absorption Frequencies for a Primary Thioamide
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Asymmetric Stretch | 3350 - 3250 | Medium |
| N-H Symmetric Stretch | 3180 - 3080 | Medium |
| C-H Aliphatic Stretch | 3000 - 2850 | Strong |
| N-H Bending | 1650 - 1600 | Strong |
| C=S Stretch (coupled) | 1140 - 1100 | Medium-Strong |
This interactive table shows the principal IR absorption bands expected for this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determinationresearchgate.netwikipedia.org
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization. lcms.cz The molecular formula of this compound is C₆H₁₃NS, giving it a precise molecular weight that can be confirmed by high-resolution mass spectrometry (HRMS).
In an electron ionization (EI) mass spectrum, the molecule would exhibit a molecular ion peak (M⁺˙). The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. Common fragmentation pathways for aliphatic thioamides include:
α-Cleavage: Cleavage of the bond adjacent to the thiocarbonyl group is a common pathway. For this compound, this could involve the loss of an ethyl or propyl radical.
McLafferty Rearrangement: If a γ-hydrogen is available on one of the alkyl chains, a McLafferty rearrangement can occur, leading to the elimination of an alkene and the formation of a characteristic radical cation.
Cleavage of the Thioamide Group: Fragmentation can also occur within the thioamide group itself, leading to ions corresponding to [CSNH₂]⁺ or the loss of ·SH or H₂S.
The study of fragmentation patterns can sometimes provide evidence for tautomeric forms (thioamide vs. iminothiol) in the gas phase. researchgate.net
Table 3: Predicted Key Mass Spectrometry Fragments for this compound (C₆H₁₃NS)
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 131 | [C₆H₁₃NS]⁺˙ | Molecular Ion (M⁺˙) |
| 102 | [M - C₂H₅]⁺ | α-Cleavage (loss of ethyl radical) |
| 88 | [M - C₃H₇]⁺ | α-Cleavage (loss of propyl radical) |
| 75/76 | [CH₅NS]⁺˙ / [CH₄NS]⁺ | Fragments containing the thioamide core |
This interactive table outlines the expected major ions in the mass spectrum of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitionswikipedia.orgfiveable.me
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.orglibretexts.org The thioamide functional group acts as a chromophore, a part of the molecule that absorbs light, due to the presence of π electrons and non-bonding electrons on the sulfur and nitrogen atoms. libretexts.org
The UV-Vis spectrum of a simple thioamide like this compound is expected to show two main absorption bands:
n → π* Transition: This transition involves the excitation of a non-bonding electron (from the sulfur atom) to an anti-bonding π* orbital. It is a lower-energy transition and therefore appears at a longer wavelength, typically in the range of 300-350 nm.
π → π* Transition: This involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. This is a higher-energy transition and results in a more intense absorption band at a shorter wavelength, generally around 260-270 nm. nih.gov
The position and intensity of these bands can be influenced by the solvent, a phenomenon known as solvatochromism.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N,N-dimethylthioformamide |
| N,N-dimethylthioacetamide |
This table lists all chemical compounds referred to in this article.
Integration of Spectroscopic Data with Chemometric Methods for Analysis
The integration of advanced spectroscopic techniques with chemometric methods provides a powerful framework for the analysis of thioamide compounds. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy generate vast and complex datasets. Chemometrics, the science of extracting information from chemical systems by data-driven means, offers a suite of multivariate statistical tools to unravel these complex datasets, enabling enhanced qualitative and quantitative analysis. spectroscopyonline.comcref.itnumberanalytics.com This is particularly valuable for distinguishing subtle structural variations, identifying components in a mixture, and correlating spectral features with chemical properties or biological activities.
Chemometric analysis typically involves several key stages, including data preprocessing, exploratory data analysis, and the development of predictive models. mdpi.com Preprocessing steps are crucial to remove or minimize variations in the spectra that are not related to the chemical information of interest, such as baseline shifts, scattering effects, and instrumental noise. spectroscopyonline.comrsc.org Following preprocessing, exploratory methods like Principal Component Analysis (PCA) are often employed to visualize the dominant patterns and trends within the data, identify outliers, and reduce the dimensionality of the dataset. numberanalytics.comresearchgate.netethz.ch For predictive modeling, supervised methods such as Partial Least Squares (PLS) regression and various classification algorithms are used to build models that can predict a property of interest (e.g., concentration) or classify samples based on their spectral profiles. nih.gov
Detailed Research Findings
For instance, in metabolomics studies, ¹H NMR spectroscopy coupled with PCA has been effectively used to analyze the biochemical changes induced by thioacetamide (B46855) in biological samples. researchgate.net These studies generate large datasets where each spectrum contains thousands of variables (chemical shifts). PCA can distill this information into a few principal components (PCs) that capture the most significant variations between control and treated groups. The loadings plots from PCA help identify the specific metabolites that are most affected by the compound. researchgate.netdiva-portal.org
In a hypothetical study on a series of alkyl thioamides, including this compound, one could acquire Raman or IR spectra. Due to the structural similarities, the spectra would be highly overlapping. Chemometric methods would be essential to differentiate them. A PCA model could be built from the spectral data. The scores plot would visually cluster the different thioamides, and the loadings plot would highlight the spectral regions (wavenumbers) that contribute most to their differentiation. These regions would likely correspond to the vibrational modes of the alkyl chains and the thioamide functional group.
Illustrative Data Tables
To illustrate the application of chemometrics, consider a hypothetical analysis of a dataset containing Raman spectra of various simple thioamides. The goal is to classify the thioamides based on their spectra using PCA.
Table 1: Hypothetical Principal Component Analysis (PCA) Results for Thioamide Classification
| Thioamide Sample | Principal Component 1 (PC1) Score | Principal Component 2 (PC2) Score | Predicted Class |
| Thioacetamide-1 | -3.45 | 1.23 | Thioacetamide |
| Thioacetamide-2 | -3.51 | 1.19 | Thioacetamide |
| N-Methylthioacetamide-1 | -1.02 | -2.54 | N-Methylthioacetamide |
| N-Methylthioacetamide-2 | -1.15 | -2.61 | N-Methylthioacetamide |
| This compound-1 | 2.78 | 0.89 | This compound |
| This compound-2 | 2.85 | 0.95 | This compound |
This table is generated for illustrative purposes and does not represent real experimental data.
In this hypothetical example, the scores on the first two principal components are sufficient to distinguish between the different thioamides. A scores plot (a scatter plot of PC2 vs. PC1) would show distinct clusters for each compound.
Further analysis of the PCA model would involve examining the loadings, which indicate the contribution of each variable (wavenumber) to the principal components.
Table 2: Hypothetical PCA Loadings for Key Raman Shifts
| Raman Shift (cm⁻¹) | PC1 Loading | PC2 Loading | Tentative Vibrational Assignment |
| 715 | 0.12 | 0.58 | C=S stretch |
| 1305 | 0.65 | -0.21 | C-N stretch, N-H bend |
| 1450 | -0.45 | -0.15 | CH₂/CH₃ deformation |
| 2960 | -0.58 | 0.10 | C-H stretch (alkyl) |
This table is generated for illustrative purposes and does not represent real experimental data.
The loadings in Table 2 would help in interpreting the chemical basis for the separation observed in the scores plot. For instance, a high loading for a particular Raman shift on a principal component that separates two thioamides indicates that the vibrational mode at that shift is significantly different between the two compounds.
The integration of spectroscopic data with chemometric methods, therefore, represents a sophisticated approach to the analysis of thioamide compounds. It allows for the extraction of meaningful chemical information from complex spectral data, facilitating identification, classification, and the elucidation of structure-property relationships. nih.gov While direct research on this compound is limited, the principles and methodologies are well-established and readily applicable.
Derivatization Strategies and Synthetic Utility of Thioamide Scaffolds
Methods for Selective Functionalization of Thioamide Nitrogen and Sulfur Atoms
The thioamide group possesses two primary nucleophilic centers: the sulfur atom and the nitrogen atom. researchgate.net The selective functionalization of these sites depends largely on the nature of the electrophile and the reaction conditions, a principle governed by the Hard and Soft Acids and Bases (HSAB) theory. The sulfur atom, being a soft nucleophile, preferentially reacts with soft electrophiles, while the harder nitrogen atom reacts with hard electrophiles.
Alkylation of thioamides, such as with alkyl halides, typically occurs selectively at the sulfur atom to form thioimidate esters. mdpi.com This S-alkylation is a common and predictable reaction pathway. In contrast, acylation of primary and secondary thioamides often leads to N-functionalization. mdpi.com The reaction with acyl halides can initially produce a kinetically favored S-acylated intermediate, which may then rearrange to the more thermodynamically stable N-acyl derivative. mdpi.com
The reactivity of the thioamide can be further modulated by its tautomeric forms: the thione form and the thiol-imine form. The α-protons adjacent to the thiocarbonyl group are more acidic than those in amides, facilitating the formation of enethiolates which can react at either the sulfur or the α-carbon depending on the electrophile. researchgate.net Furthermore, activation of the thioamide N-H bond, for instance by conversion to an N-Boc-protected thioamide, can render the thiocarbonyl carbon more electrophilic, enabling reactions like transition-metal-free transamidation. nih.gov This strategy allows for the conversion of one thioamide into another, expanding the synthetic utility of the thioamide core. nih.gov
Recent methodologies have also explored the use of N-alkylpyridinium reagents as soft electrophiles for the chemoselective modification of thiol groups, a strategy that could potentially be adapted for the S-functionalization of the thiol-imine tautomer of thioamides. nih.gov The ability to selectively target either the nitrogen or sulfur atom is crucial for the divergent synthesis of various derivatives from a single thioamide precursor. mdpi.com
Formation of Organometallic Complexes and Ligand Applications
Thioamides, including structures like 2-Ethylbutanethioamide, are effective ligands in organometallic chemistry due to the presence of both sulfur and nitrogen donor atoms. researchgate.netnih.gov This dual-donor capability allows them to coordinate with transition metals in various modes, acting as either monodentate or bidentate chelating ligands. The sulfur atom typically acts as a soft donor, forming stable bonds with soft metal centers, while the nitrogen can also participate in coordination. nih.gov
The coordination chemistry of thioamides is extensive, and they form complexes with a wide range of transition metals. ula.vemlsu.ac.in The specific nature of the metal-ligand bond depends on the metal's identity, its oxidation state, and the electronic properties of the thioamide ligand itself. ethz.ch For instance, the C=S group can be used as a directing group in transition metal-catalyzed functionalization reactions, guiding the metal catalyst to a specific site on the molecule to facilitate C-H activation or other transformations. researchgate.net
The formation of organometallic complexes is not merely a structural curiosity; it has significant applications in catalysis and materials science. ula.ve For example, Wilkinson's catalyst, a rhodium-based complex, is a well-known organometallic compound used for the hydrogenation of alkenes and alkynes. mlsu.ac.in While not directly involving a thioamide, it illustrates the principle of metal-ligand interactions driving catalytic cycles. Thioamide-metal complexes can participate in fundamental organometallic reactions such as oxidative addition and reductive elimination. scribd.com The ability of thioamides to stabilize various oxidation states of metals makes them valuable ligands for designing novel catalysts. The stability of these complexes is often rationalized using the 18-electron rule, which predicts the stability of organometallic compounds based on the total number of valence electrons around the metal center. mlsu.ac.inethz.ch
Table 1: Potential Coordination Modes of Thioamide Ligands
| Coordination Mode | Description | Metal Preference (General) |
| Monodentate (S-coordination) | The thioamide binds to the metal center exclusively through the sulfur atom. | Soft transition metals (e.g., Pd(II), Pt(II), Ag(I), Hg(II)) |
| Monodentate (N-coordination) | The thioamide binds through the nitrogen atom. This is less common than S-coordination. | Harder metal centers |
| Bidentate (N,S-chelation) | Both the nitrogen and sulfur atoms coordinate to the same metal center, forming a stable chelate ring. | Various transition metals (e.g., Rh(I), Ru(II), Cu(II)) |
| Bridging Ligand | The thioamide bridges two or more metal centers, with the sulfur atom often involved in the bridge. | Can be found in metal clusters and polynuclear complexes. |
Applications in the Synthesis of Heterocyclic Compounds
Thioamides are exceptionally valuable precursors for the synthesis of a wide array of sulfur- and nitrogen-containing heterocyclic compounds. ijpsr.commjpms.in The inherent reactivity of the thioamide functional group provides a direct pathway to construct five- and six-membered ring systems, which are common motifs in pharmaceuticals and biologically active molecules. ijpsr.commjpms.in this compound, as a representative thioamide, can serve as a key building block for several important classes of heterocycles.
Synthesis of Thiophenes: Thioamides are versatile reagents for constructing substituted thiophene (B33073) rings. One notable method involves the reaction of thioamides with allenes in the presence of a catalyst system like TBAI/TBHP (tetrabutylammonium iodide/tert-butyl hydroperoxide). acs.orgnih.gov This process proceeds through a tandem sequence of thio-Michael addition, oxidative annulation, and a 1,2-sulfur migration to yield highly functionalized 3-aminothiophenes. acs.orgnih.gov Another strategy involves the reaction of thioamides with β-ketodithioesters and sulfoxonium ylides, promoted by LiBr, to form 2-aminothiophene derivatives. acs.org These methods highlight the utility of the thioamide's nucleophilic sulfur and α-carbon in ring-forming cascade reactions. bohrium.com
Synthesis of Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic and widely used method for preparing thiazoles, which involves the condensation reaction between a thioamide and an α-halocarbonyl compound. youtube.comclockss.orgrsc.org In this reaction, the nucleophilic sulfur of the thioamide attacks the carbon bearing the halogen, initiating a sequence that leads to cyclization and dehydration to form the aromatic thiazole ring. youtube.comrsc.org This reaction is highly modular, allowing for the synthesis of a diverse range of substituted thiazoles by varying the thioamide and α-halocarbonyl starting materials. rsc.orgorganic-chemistry.org Modified procedures using catalysts or microwave irradiation have been developed to improve yields and reaction times. clockss.orgorganic-chemistry.org
Other Heterocycles: The synthetic utility of thioamides extends beyond thiophenes and thiazoles. They can be used to synthesize 1,3,4-thiadiazoles through thionation reactions of N,N'-acylhydrazines. organic-chemistry.org Furthermore, intramolecular cyclization reactions of appropriately substituted thioamides can lead to fused heterocyclic systems. For example, thioamides derived from 2-arylacetic acids can undergo intramolecular dehydrogenative C-S bond formation to yield 2-aminobenzo[b]thiophenes. thieme-connect.de The reaction of thioamides with diazo compounds can also lead to the formation of 4,5-dihydro-1,3-thiazoles through the intermediacy of a thiocarbonyl ylide. uzh.ch
Table 2: Examples of Heterocyclic Systems Synthesized from Thioamide Precursors
| Heterocyclic System | General Synthetic Strategy | Key Reagents | Reference |
| 3-Aminothiophenes | Tandem thio-Michael addition/oxidative annulation/sulfur migration | Allenes, TBAI/TBHP | acs.org, nih.gov |
| 2-Aminothiophenes | Cascade C-C and C-S bond formation | β-ketodithioesters, Sulfoxonium ylides, LiBr | acs.org |
| Thiazoles | Hantzsch Synthesis (Condensation/Cyclization) | α-Halocarbonyl compounds | youtube.com, clockss.org, rsc.org |
| 4,5-Dihydro-1,3-thiazoles | [3+2]-Cycloaddition via thiocarbonyl ylide | Diazo compounds | uzh.ch |
| 2-Aminobenzo[b]thiophenes | Intramolecular Dehydrogenative C-S Cyclization | Iodine(III) reagents (e.g., Koser's reagent) | thieme-connect.de |
| 1,3,4-Thiadiazoles | Thionation and Cyclization | N,N'-Acylhydrazines, Lawesson's reagent | organic-chemistry.org |
Derivatization for Enhanced Analytical Detectability (e.g., Gas Chromatography-Mass Spectrometry)
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique, but it is best suited for compounds that are volatile and thermally stable. tcichemicals.com Polar compounds containing functional groups with active hydrogens, such as the N-H group in this compound, often exhibit poor chromatographic behavior, including peak tailing and low sensitivity. sigmaaldrich.com Chemical derivatization is a crucial sample preparation step to overcome these limitations by converting the analyte into a more volatile and thermally stable form. jfda-online.comresearchgate.net
Silylation is the most common derivatization technique used for GC analysis. chemcoplus.co.jp This process involves replacing active hydrogen atoms in functional groups like -OH, -NH, and -SH with a nonpolar trimethylsilyl (B98337) (TMS) group or a related, bulkier silyl (B83357) group. sigmaaldrich.comchemcoplus.co.jp This transformation reduces the polarity and intermolecular hydrogen bonding of the analyte, thereby increasing its volatility and improving its chromatographic peak shape. chemcoplus.co.jp
For a thioamide like this compound, the primary site for silylation is the nitrogen atom of the thioamide group. The enethiol tautomer could also potentially react at the sulfur atom. A variety of silylating reagents are available, each with different reactivities.
Common Silylating Reagents:
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and widely used TMS donor. It is highly volatile, and its byproducts are also volatile, which prevents interference in the chromatogram.
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Considered the most volatile of the TMS-acetamides and is even more reactive than BSTFA, making it suitable for derivatizing less reactive compounds. nih.govnih.gov
TMCS (Trimethylchlorosilane): Often used as a catalyst in combination with other silylating reagents like BSTFA or HMDS (hexamethyldisilazane). nih.govepo.org It increases the reactivity of the silylating mixture, enabling the derivatization of more hindered or less reactive functional groups. chemcoplus.co.jp
MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): This reagent introduces a bulkier tert-butyldimethylsilyl (TBDMS) group. TBDMS derivatives are significantly more stable to hydrolysis than TMS derivatives. sigmaaldrich.comchemcoplus.co.jp In mass spectrometry, they often produce a characteristic and intense M-57 fragment ion (loss of a tert-butyl group), which is highly useful for structural confirmation. chemcoplus.co.jp
Table 3: Common Silylating Reagents for GC-MS Derivatization
| Reagent Abbreviation | Full Name | Silyl Group Donated | Key Features & Applications |
| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | Trimethylsilyl (TMS) | Strong silylating potential; volatile byproducts. Widely used for alcohols, amines, carboxylic acids. nih.gov |
| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | Trimethylsilyl (TMS) | Most volatile TMS-acetamide; very strong silyl donor. Excellent for a broad range of compounds. nih.gov, nih.gov |
| TMCS | Trimethylchlorosilane | - (Catalyst) | Used as a catalyst to increase the reactivity of other silylating agents. chemcoplus.co.jp, nih.gov |
| MTBSTFA | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | tert-Butyldimethylsilyl (TBDMS) | Forms highly stable derivatives; gives characteristic M-57 fragment in MS. chemcoplus.co.jp, sigmaaldrich.com |
| HMDS | Hexamethyldisilazane | Trimethylsilyl (TMS) | A weaker silylating agent, often used with a catalyst like TMCS for amines and alcohols. epo.org, chemcoplus.co.jp |
Achieving complete and reproducible derivatization is critical for accurate quantitative analysis by GC-MS. sigmaaldrich.com The reaction yield and rate are influenced by several factors that must be carefully optimized for each specific analyte or class of compounds, including thioamides.
Choice of Reagent and Solvent: The reactivity of the silylating reagent must be matched to the analyte. For a thioamide, a strong silylating agent like MSTFA or a BSTFA/TMCS mixture would likely be required for complete derivatization of the N-H group. nih.gov The reaction is typically performed in an aprotic solvent that can dissolve both the analyte and the reagent without interfering with the reaction. Acetonitrile and pyridine (B92270) are common choices.
Temperature and Time: Derivatization reactions are often accelerated by heating. sigmaaldrich.com Typical reaction temperatures range from 60 °C to 100 °C. sigmaaldrich.comnih.gov The optimal temperature and reaction time must be determined experimentally to ensure the reaction goes to completion without causing degradation of the analyte or the derivative. sigmaaldrich.comsigmaaldrich.com For example, some studies have optimized derivatization at 60 °C for 45 minutes, while others required 70 °C for 90 minutes for different sets of compounds. nih.gov Incomplete reactions can lead to multiple peaks for a single analyte, complicating the analysis. mdpi.com
Reagent Concentration: The silylating reagent is always used in excess to drive the reaction equilibrium towards the formation of the derivative. sigmaaldrich.com A molar ratio of at least 2:1 of the reagent to active hydrogens is a general guideline. sigmaaldrich.com
Exclusion of Moisture: Silylating reagents and the resulting silyl derivatives are highly sensitive to moisture. chemcoplus.co.jpsigmaaldrich.com The presence of water will consume the reagent and can hydrolyze the formed derivative, leading to low yields and poor reproducibility. Therefore, all glassware must be thoroughly dried, and samples should be anhydrous before the reagent is added. chemcoplus.co.jp
By optimizing these parameters, a robust and reliable method for the GC-MS analysis of this compound can be developed, allowing for its sensitive detection and accurate quantification in various matrices.
Biochemical and Biophysical Applications of Thioamide Bioisosteres
Thioamides as Amide Bond Isosteres: Conformational and Electronic Impact in Biomolecules
The replacement of an amide bond with a thioamide bond introduces significant perturbations to the local electronic and steric environment within a biomolecule. These changes can have profound effects on the molecule's structure and function.
Altered Hydrogen Bonding Properties and Non-Covalent Interactions
The substitution of oxygen with the larger, more polarizable, and less electronegative sulfur atom alters the hydrogen bonding capabilities of the peptide backbone.
Hydrogen Bond Acceptor Strength: The thioamide sulfur is a significantly weaker hydrogen bond acceptor compared to the amide oxygen. This is due to the lower electronegativity and more diffuse electron density of sulfur.
Hydrogen Bond Donor Strength: The thioamide N-H bond is more acidic than its amide counterpart, making it a stronger hydrogen bond donor. This increased acidity results from the electron-withdrawing nature of the thiocarbonyl group.
Impact on Secondary Structure: The altered hydrogen bonding capacity can disrupt or modify canonical secondary structures like α-helices and β-sheets, which are heavily reliant on backbone hydrogen bonding patterns.
Table 1: Comparison of Amide and Thioamide Properties
| Property | Amide (-C(O)NH-) | Thioamide (-C(S)NH-) | Reference |
| H-Bond Acceptor | Strong | Weak | |
| H-Bond Donor (N-H) | Weaker | Stronger | |
| Dipole Moment | Smaller | Larger | |
| C-N Bond Barrier to Rotation | Lower | Higher |
Impact on Peptide and Protein Folding and Dynamics
The unique properties of thioamides can influence the folding landscape and dynamic behavior of peptides and proteins.
Folding Kinetics: The incorporation of a thioamide can slow down protein folding by stabilizing local, non-native structures or by altering the energetics of the transition state.
Conformational Preferences: The larger van der Waals radius of sulfur compared to oxygen can lead to steric clashes that disfavor certain conformations while favoring others. The higher barrier to rotation around the C-N bond can also restrict conformational flexibility.
Prolyl Isomerization: When a thioamide bond is placed adjacent to a proline residue (a thionated Xaa-Pro bond), it can significantly alter the kinetics of cis-trans isomerization, a rate-limiting step in the folding of many proteins.
Thioamide Incorporation into Peptides and Proteins
The site-specific introduction of thioamides into peptides is a key challenge that has been addressed by various synthetic strategies.
Strategies for Site-Specific Installation in Peptide Synthesis
Several methods have been developed for the thionation of amide bonds in a site-specific manner during solid-phase peptide synthesis (SPPS).
Thionation of Pre-formed Amides: A common approach involves the treatment of a resin-bound peptide with a thionating agent. Lawesson's reagent and its derivatives are frequently used for this purpose, although they can sometimes lead to side reactions.
Use of Thioacylating Agents: Building blocks such as thio-amino acid fluorides or other activated species can be used to directly incorporate a thioamide bond during the peptide chain elongation.
Thio-amino Acid Building Blocks: The use of protected thio-amino acids allows for the direct incorporation of a thionated residue at a specific position during standard SPPS protocols.
Stereochemical Integrity in Thiopeptide Synthesis
Maintaining the stereochemical purity of the chiral centers in amino acids during thionation is critical.
Racemization Risk: The conditions used for thionation, particularly with reagents like Lawesson's reagent, can sometimes lead to epimerization at the α-carbon of the amino acid residue being thionated.
Milder Reagents: The development of second-generation thionating reagents and optimized reaction conditions has helped to minimize the risk of racemization, ensuring the synthesis of stereochemically pure thiopeptides.
Thioamides as Biophysical Probes
The unique spectroscopic properties of thioamides make them useful as probes to study biomolecular structure and dynamics.
UV-Vis Spectroscopy: Thioamides have a distinct absorption band in the near-UV region (around 260-330 nm), which is sensitive to the local environment. This allows them to be used as probes for solvent exposure and conformational changes.
Vibrational Spectroscopy (IR/Raman): The C=S stretching frequency in infrared and Raman spectroscopy is sensitive to hydrogen bonding and the local electrostatic environment.
Fluorescence Quenching: The thioamide group can act as a fluorescence quencher, making it a useful tool for studying distances and interactions in proteins when paired with a fluorescent label.
Spectroscopic Probes for Conformational and Proteolytic Studies
The use of thioamides, the class of compounds to which 2-Ethylbutanethioamide belongs, as spectroscopic probes for investigating protein folding and dynamics is a recognized technique in biochemical research. The substitution of an amide bond with a thioamide can introduce unique spectroscopic properties and enhance stability against enzymatic breakdown. For instance, the incorporation of thioamide bonds has been shown to significantly increase the proteolytic stability of peptides. Some sources make the general assertion that thioamides, including this compound, can be used for such purposes. However, no specific studies, research findings, or data tables detailing the application of this compound as a spectroscopic probe for conformational or proteolytic analysis could be identified.
The potential mechanism of action for thioamides involves the sulfur atom, which can form strong bonds with metal ions and interact with enzymes and proteins, potentially altering their function. This general principle may apply to this compound, but dedicated research is required for confirmation. The compound has been listed in patents related to retroviral protease inhibiting compounds, but specific data on its efficacy or mechanism of action in this context are not provided.
Natural Occurrences and Biosynthetic Pathways of Thioamide-Containing Molecules (General Context)
Thioamides are infrequently found in natural products. The existing body of research on naturally occurring thioamides focuses on a few specific molecules, with ongoing investigations into their biosynthetic origins. There is currently no scientific literature suggesting that this compound is a naturally occurring compound or detailing any potential biosynthetic pathways.
Future Directions and Emerging Research Avenues in Thioamide Chemistry
Development of Novel and Sustainable Synthetic Methodologies for Thioamides
The synthesis of thioamides has traditionally relied on methods that often involve harsh reagents and generate significant waste. The future of thioamide synthesis is geared towards greener, more efficient, and sustainable practices.
A major focus is the development of multicomponent reactions (MCRs) that construct thioamides in a single step from simple precursors. chemistryforsustainability.org These reactions improve atom economy and reduce the need for intermediate purification steps. For instance, sulfur-mediated MCRs are being explored as sustainable alternatives to traditional methods, offering high yields, a broad substrate scope, and milder reaction conditions. chemistryforsustainability.org One such approach is the Willgerodt–Kindler reaction, which can be performed under catalyst- and solvent-free conditions. mdpi.com
The use of environmentally benign solvents is another key trend. Water, once considered unsuitable for many organic reactions, is now being utilized as a medium for thioamide synthesis. organic-chemistry.org Researchers have developed methods for the oxidative dimerization of thioamides in water using molecular oxygen as the terminal oxidant, representing a significant green chemistry advancement. rhhz.net Deep eutectic solvents (DESs) are also emerging as promising "green" alternatives to volatile organic solvents, acting as both the reaction medium and catalyst in thioamidation reactions. rsc.orgresearchgate.net
Furthermore, new catalytic systems are being designed to improve efficiency and selectivity. Recent developments include a one-pot synthesis of thioamides via a nickel-catalyzed coupling of in situ generated thiocarbamoyl fluorides with boronic acids, which proceeds under mild conditions with broad functional group tolerance. chemistryviews.org Photocatalysis is also being harnessed for the synthesis of thioamides from amines and elemental sulfur under visible light irradiation. mdpi.com
Advanced Mechanistic Understanding and Computational Modeling of Thioamide Reactivity
A deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and for predicting the behavior of thioamide-containing molecules. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in this endeavor.
DFT calculations are being used to elucidate complex reaction pathways. For example, studies have detailed the free energy profile of the transamidation of thioamides, identifying the rate-determining step and providing insights into the reaction's chemoselectivity. nih.gov Computational models have also been employed to predict the formation of simple thioamides like thioformamide (B92385) in the interstellar medium, shedding light on prebiotic sulfur chemistry. frontiersin.orgfrontiersin.org
These computational approaches also help in understanding the intrinsic properties of the thioamide bond itself. Theoretical studies have explored the hydrogen bonding capabilities of thioamides, revealing that the N-H group is a stronger hydrogen bond donor, while the thiocarbonyl sulfur is a weaker acceptor compared to its amide counterpart. nih.govnih.gov Such insights are vital for predicting the conformational preferences of thioamidated peptides and their interactions with biological targets. nih.gov For instance, computational modeling of the biological activation of the thiazole (B1198619) ring to a reactive thioamide has been performed to understand potential drug-induced hepatotoxicity, highlighting how substituents can influence metabolic pathways. nih.gov
Exploration of New Reactivity Modes and Synthetic Transformations for Thioamides
Researchers are actively exploring novel ways to harness the unique reactivity of the thioamide functional group, moving beyond its traditional role as a stable amide isostere. A significant area of research is the activation of the typically robust N-C(S) bond. Strategies involving ground-state destabilization, for example through N-acylation, have been developed to weaken this bond, enabling new transformations like metal-free transamidations. researchgate.netrsc.org
Thioamides are also being utilized as versatile synthons for the construction of complex heterocyclic compounds. researchgate.net Catalytic [4+1] annulation reactions between thioamides and carbenoid precursors have been developed to synthesize highly substituted dihydrothiophenes, which are valuable structural motifs in medicinal chemistry. rsc.orgrsc.org The reactivity of thioamides can be finely tuned, as demonstrated by the copper-catalyzed coupling with diazocarbonyl compounds to form enamino esters and enaminones. acs.org
Other novel transformations include the dehydrosulfurization of thioamides to nitriles, which can be achieved using catalysts like indium(III) triflate, providing an alternative to traditional dehydrating agents. scirp.org These emerging reactivity modes expand the synthetic utility of thioamides, positioning them as key intermediates in organic synthesis.
Innovative Applications in Material Science and Catalysis Utilizing Thioamides
The unique electronic and structural properties of thioamides are being leveraged in the fields of material science and catalysis. Their ability to form strong intermolecular interactions and coordinate with metals makes them attractive building blocks for new functional materials. researchgate.net While still an emerging area, the incorporation of the thiocarbonyl group into polymers or composite materials holds promise for creating materials with enhanced thermal stability or novel electronic properties.
In the realm of catalysis, thioamide-derived molecules have shown significant potential as organocatalysts. For example, prolinethioamides, which are thioamide derivatives of the amino acid proline, have been shown to be highly effective catalysts in asymmetric aldol (B89426) reactions. mdpi.com Comparative studies have demonstrated that in certain cases, these thioamide catalysts exhibit superior activity and enantioselectivity compared to their corresponding amide analogs, particularly with less reactive aldehydes. mdpi.com This enhanced performance is attributed to the distinct electronic and steric properties conferred by the thioamide group. The success of these catalysts opens the door for the design of new thioamide-based catalytic systems for a wide range of organic transformations.
Expanding the Scope of Thioamide Bioisosteres in Chemical Biology Research
The substitution of an amide bond with a thioamide is a powerful strategy in chemical biology and drug discovery. tandfonline.comnih.gov Thioamides serve as effective bioisosteres of amides, often enhancing the biological properties of peptides and other bioactive molecules. chemrxiv.orgtandfonline.com
A key application is the stabilization of therapeutic peptides against enzymatic degradation. The incorporation of a thioamide bond, for instance near a cleavage site, can dramatically increase a peptide's resistance to proteases, thereby improving its pharmacokinetic profile. nih.govrsc.org This strategy has been successfully applied to therapeutically relevant peptides like glucagon-like peptide-1 (GLP-1). rsc.org Beyond stability, thioamide substitution can also improve the membrane permeability and bioavailability of macrocyclic peptides. nih.gov
Thioamides are also being developed as sophisticated probes to study biological processes. upenn.edu Their unique photophysical properties allow them to act as fluorescence quenchers. nih.govacs.org By strategically placing a thioamide and a fluorophore within a protein or peptide, researchers can monitor conformational changes, protein folding, and protein-protein interactions in real-time. upenn.edubohrium.com These minimally perturbing probes are invaluable for studying dynamic systems that are difficult to assess with other methods. bohrium.com The development of methods for the site-selective incorporation of thioamides into large proteins is further expanding the utility of this approach. upenn.eduacs.orgacs.org
Q & A
Q. What multi-technique approaches validate the compound’s structure when crystallographic data is unavailable?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
